molecular formula C25H21N3O3 B11991468 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11991468
M. Wt: 411.5 g/mol
InChI Key: RYFCTUORUUFKJA-WGOQTCKBSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to purify the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base into the corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction would produce the corresponding amine.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which may inhibit enzyme activity. Additionally, its structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-30-23-14-8-11-18(24(23)31-2)16-26-28-25(29)20-15-22(17-9-4-3-5-10-17)27-21-13-7-6-12-19(20)21/h3-16H,1-2H3,(H,28,29)/b26-16+

InChI Key

RYFCTUORUUFKJA-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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